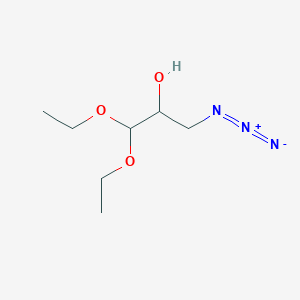![molecular formula C18H18ClNO3 B2791720 2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate CAS No. 391239-33-1](/img/structure/B2791720.png)
2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DDAO, and it is a fluorescent dye that has been used in a variety of biological experiments. In
Wissenschaftliche Forschungsanwendungen
DDAO has been widely used in scientific research as a fluorescent dye for labeling biomolecules such as proteins, peptides, and nucleic acids. It has been used in a variety of applications such as flow cytometry, confocal microscopy, and fluorescence microscopy. DDAO has also been used in the development of biosensors for the detection of enzymes and other biomolecules.
Wirkmechanismus
Target of Action
It’s structurally similar to 2-((2,6-dimethylphenyl)amino)benzoic acid (hdmpa), which is a potential non-steroidal anti-inflammatory drug . Therefore, it’s plausible that DDAO might also target enzymes involved in inflammation, such as cyclooxygenases.
Mode of Action
Given its structural similarity to hdmpa, it might inhibit the activity of cyclooxygenases, thereby reducing the production of prostaglandins and other mediators of inflammation .
Biochemical Pathways
If it acts similarly to hdmpa, it might affect the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators .
Result of Action
If it acts similarly to hdmpa, it might lead to a reduction in inflammation by decreasing the production of inflammatory mediators .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DDAO in lab experiments is its high sensitivity and specificity for labeling biomolecules. It is also compatible with a variety of biological samples such as cells, tissues, and blood. However, one limitation of using DDAO is its high cost compared to other fluorescent dyes. Additionally, the covalent bonding of DDAO to biomolecules may alter their function and activity, which can be a limitation in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DDAO. One potential area of research is the development of new biosensors based on DDAO for the detection of specific biomolecules. Another area of research is the optimization of the synthesis method of DDAO to reduce its cost and increase its yield. Additionally, the use of DDAO in in vivo imaging studies is an area of research that has potential for future development.
Conclusion
In conclusion, 2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate, or DDAO, is a fluorescent dye that has been extensively studied for its potential applications in scientific research. Its high sensitivity and specificity for labeling biomolecules make it a valuable tool in a variety of applications such as flow cytometry, confocal microscopy, and fluorescence microscopy. While its high cost and potential alteration of biomolecule function may be limitations, the future directions for research on DDAO offer potential for continued development and optimization.
Synthesemethoden
The synthesis of DDAO involves the reaction of 2,3-dimethylaniline with 4-chlorophenylacetic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is a yellow powder that is soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-4-3-5-16(13(12)2)20-17(21)11-23-18(22)10-14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMBAUIOQOYQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2791642.png)



![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2791649.png)




![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)
